Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester
Description
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester (hereafter referred to as the target compound) is a glycerol-derived diester featuring two hexadecanoic acid (palmitic acid) chains and a 1-oxopentadecyloxy substituent. This structural complexity distinguishes it from simpler glycerides. The compound’s name reflects its esterification pattern: one hydroxyl group of the glycerol backbone is substituted with a ketone-containing pentadecyl chain (via an ether linkage), while the remaining two hydroxyl groups are esterified with hexadecanoic acid.
The presence of the 1-oxopentadecyl group introduces a ketone functional group, which may influence its hydrophobicity and reactivity compared to other esters. Limited direct data on this compound are available in the provided evidence; however, its structural analogs are widely studied in lipid biochemistry and pharmaceutical formulations .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-pentadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-47(45-54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIGKERFCBUUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester typically involves esterification reactions. One common method is the reaction between hexadecanoic acid and an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Biochemical Applications
Fatty Acid Metabolism Studies
- Hexadecanoic acid esters are crucial in lipid metabolism research. They serve as substrates for studying fatty acid oxidation and biosynthesis pathways. The specific ester can be used to trace metabolic pathways in cellular studies due to its unique structural characteristics.
Lipidomics
- The compound is utilized in lipidomics to analyze lipid profiles in biological samples. Its derivatives help in understanding the roles of lipids in cell signaling and membrane structure.
Pharmaceutical Applications
Drug Delivery Systems
- The ester form enhances the solubility and bioavailability of hydrophobic drugs. Research indicates that fatty acid esters can be employed as carriers for drug delivery, improving the pharmacokinetics of therapeutic agents.
Anti-inflammatory Agents
- Compounds derived from hexadecanoic acid exhibit anti-inflammatory properties. Studies have shown that they can modulate inflammatory responses, making them potential candidates for developing anti-inflammatory medications.
Cosmetic Applications
Emulsifiers and Skin Conditioners
- Hexadecanoic acid esters are commonly used in cosmetic formulations as emulsifiers and skin conditioning agents. They improve the texture and stability of creams and lotions, enhancing their application on the skin.
Moisturizers
- Due to their emollient properties, these esters are effective in moisturizing formulations. They help retain moisture in the skin, making them valuable in products aimed at dry skin treatment.
Material Science Applications
Biodegradable Plastics
- Research indicates that hexadecanoic acid esters can be incorporated into biodegradable polymer matrices to enhance their mechanical properties while maintaining environmental sustainability.
Surface Coatings
- The compound can be used in surface coatings to impart hydrophobic characteristics. This application is particularly relevant in industries looking for environmentally friendly alternatives to traditional coatings.
Analytical Chemistry Applications
Gas Chromatography
- Hexadecanoic acid esters are often analyzed using gas chromatography (GC). Their distinct retention times allow for effective separation and identification of fatty acids in complex mixtures, which is critical in food quality assessment and nutritional studies.
Case Study 1: Drug Delivery Research
A study published in Journal of Controlled Release explored the use of hexadecanoic acid esters as drug carriers for poorly soluble drugs. The results indicated a significant improvement in drug solubility and absorption rates when formulated with these esters compared to conventional carriers.
Case Study 2: Cosmetic Formulation
In a formulation study conducted by International Journal of Cosmetic Science, hexadecanoic acid was incorporated into a moisturizer aimed at treating eczema. Clinical trials demonstrated improved skin hydration and barrier function among participants using the formulation over a six-week period.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can inhibit or activate specific enzymes, leading to various biochemical effects. The molecular targets and pathways involved include modulation of inflammatory pathways and disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of glycerol esters with modified substituents. Below is a detailed comparison with structurally or functionally related compounds:
Hexadecanoic Acid, 1-(Hydroxymethyl)-1,2-Ethanediyl Ester (CAS 761-35-3)
- Molecular Formula : C₃₅H₆₈O₅
- Molecular Weight : 640 g/mol
- Functional Groups: Two hexadecanoic acid esters and a hydroxymethyl group.
- Applications :
DPPG-Na (1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) Sodium Salt)
- Molecular Formula : C₃₈H₇₄NaO₁₀P
- Molecular Weight : 744.964 g/mol
- Functional Groups : Phosphatidylglycerol head group and sodium counterion.
- Applications :
- Key Difference : Incorporates a phosphate group and glycerol moiety, enabling ionic interactions absent in the target compound .
Hexadecanoic Acid, 2-Hydroxy-1-(Hydroxymethyl)Ethyl Ester
- Molecular Formula : C₁₉H₃₈O₄
- Molecular Weight : 768 g/mol
- Functional Groups: Monopalmitate ester with hydroxyl groups.
- Applications :
- Key Difference : Smaller molecular size and additional hydroxyl groups enhance solubility compared to the target compound .
Octadecanoic Acid, 1,1'-[1-[[(1-Oxohexadecyl)Oxy]Methyl]-1,2-Ethanediyl] Ester
Biological Activity
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester (CAS Number: 68810-06-0), is a complex ester derived from hexadecanoic acid (palmitic acid) and a pentadecanol derivative. This compound exhibits a variety of biological activities that are of interest in pharmacological and industrial applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparison with related compounds.
- Molecular Formula : CHO
- Molecular Weight : 793.2936 g/mol
- Structure : The structure consists of a long-chain fatty acid backbone with an ester functional group that contributes to its biological properties.
This compound interacts with biological membranes and enzymes, influencing various cellular processes:
- Membrane Integration : It integrates into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance.
1. Anti-inflammatory Properties
Research indicates that hexadecanoic acid esters exhibit significant anti-inflammatory effects. In experimental models involving carrageenan-induced paw edema in mice, compounds similar to hexadecanoic acid have shown reduced inflammation markers compared to controls treated with standard anti-inflammatory drugs like indomethacin .
2. Antimicrobial Activity
Hexadecanoic acid has demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and fungal infections. For instance, extracts containing hexadecanoic acid were tested against Staphylococcus aureus and Candida albicans, revealing substantial inhibition zones .
3. Antioxidant Activity
The compound's antioxidant properties have been highlighted in several studies, where it was found to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .
Study on Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of hexadecanoic acid derivatives, researchers administered varying doses of the compound to animal models. The results indicated a dose-dependent reduction in paw edema, with significant differences noted at higher concentrations compared to control groups .
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of hexadecanoic acid against common pathogens. The findings demonstrated that hexadecanoic acid exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Hexadecanoic Acid | CHO | Anti-inflammatory, Antimicrobial |
| Hexadecanoic Acid Ethyl Ester | CHO | Antioxidant, Emollient |
| Hexadecanoic Acid, 1-[[(1-Oxooctyl)Oxy]Methyl]-1,2-Ethanediyl Ester | CHO | Antimicrobial |
Q & A
Q. What analytical techniques are recommended for structural confirmation of this compound in complex matrices?
- Methodology : Use GC-MS with retention time (Rt) matching (e.g., Rt=17.578) and mass spectral fragmentation patterns . Complement with FTIR to identify ester carbonyl (~1740 cm⁻¹) and hydroxyl groups . For unambiguous resolution, apply NMR (¹H, ¹³C, and 2D experiments) to map the glycerol backbone and acyl substituents .
Q. What in vitro assays are suitable for preliminary screening of its membrane-stabilizing properties?
- Methodology : Perform hemolytic assays using erythrocyte suspensions (2% in PBS) incubated with the compound (0.1–100 µM) at 37°C for 30 minutes; measure hemoglobin release at 540 nm . Pair with fluorescence anisotropy using DPH probes in liposomes to assess membrane fluidity .
Q. How can sustainable synthesis methods be applied to structurally analogous glyceride esters?
- Methodology : Use lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) under solvent-free conditions for >85% yield . Optimize reaction kinetics via microwave-assisted synthesis (60°C, 300 W, 30–60 minutes) to reduce energy input .
Advanced Research Questions
Q. How can contradictory findings on its anti-inflammatory efficacy be resolved?
- Methodology : Conduct dose-response studies in primary macrophages (LPS-induced TNF-α assay) and compare with whole-organism models (e.g., zebrafish). Perform meta-analysis of raw data from studies to identify confounders (e.g., coexisting cholesterol or esters). Validate purity via HPLC (>98%) to exclude matrix effects .
Q. What experimental designs elucidate its role in plant lipid metabolism under abiotic stress?
- Methodology : Induce controlled stress (drought, salinity) in model plants (Rhodiola semenowii) and quantify temporal changes via LC-MS/MS lipidomics . Use isotopic labeling (¹³C-palmitate) to trace acyl incorporation into the glycerol backbone. Validate with ANOVA on triplicate biological replicates .
Q. How can chromatographic resolution of this compound be optimized in lipid-rich samples?
- Methodology : Employ a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (150°C to 300°C at 5°C/min) . Derivatize with BSTFA + 1% TMCS to enhance volatility. Use selective ion monitoring (m/z 313, 457, 568) to minimize co-elution .
Key Considerations
- Data Contradictions : Anti-inflammatory activity discrepancies may stem from assay sensitivity (e.g., membrane-stabilizing vs. cytokine modulation) or impurity thresholds .
- Advanced Lipidomics : Combine LC-MS/MS with collision-induced dissociation (CID) to resolve isobaric lipids and quantify acyl chain positional isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
